Product packaging for bismuth, compound with lithium (1:1)(Cat. No.:CAS No. 12048-27-0)

bismuth, compound with lithium (1:1)

Cat. No.: B577141
CAS No.: 12048-27-0
M. Wt: 215.92
InChI Key: JYPVGDJNZGAXBB-UHFFFAOYSA-N
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Description

Bismuth, compound with lithium (1:1) is a useful research compound. Its molecular formula is BiLi and its molecular weight is 215.92. The purity is usually 95%.
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Properties

CAS No.

12048-27-0

Molecular Formula

BiLi

Molecular Weight

215.92

IUPAC Name

bismuth;lithium

InChI

InChI=1S/Bi.Li

InChI Key

JYPVGDJNZGAXBB-UHFFFAOYSA-N

SMILES

[Li].[Bi]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques

The synthesis of the intermetallic compound lithium bismuthide (LiBi) presents unique challenges due to the high reactivity of lithium and the specific phase behavior of the Li-Bi system. Various high-temperature methods have been explored to produce both polycrystalline and single-crystal forms of LiBi.

One of the primary methods for obtaining bulk LiBi is through the direct reaction of the constituent elements. This typically involves heating stoichiometric amounts of high-purity lithium and bismuth in an inert atmosphere. The reaction is generally carried out in a sealed crucible made of a non-reactive material, such as tantalum or niobium, to prevent contamination at elevated temperatures. According to the Li-Bi phase diagram, the LiBi phase forms through a peritectic reaction at approximately 415°C, where the lithium-richer compound Li₃Bi reacts with the bismuth-rich liquid to form LiBi. osti.gov This formation mechanism requires careful temperature control to ensure the desired 1:1 stoichiometry is achieved and to avoid the formation of other stable phases like Li₃Bi.

For the growth of high-quality single crystals, the flux method has been successfully employed. acs.org This technique involves dissolving lithium and bismuth in an excess of a metallic flux, which acts as a solvent at high temperatures. Bismuth itself can serve as the flux. In a typical procedure, elemental lithium and an excess of bismuth are sealed in a crucible, often made of niobium or tantalum, under an inert atmosphere to prevent oxidation of the highly reactive lithium. acs.orgarxiv.org The mixture is heated to a temperature where all components form a homogeneous liquid solution, then slowly cooled. acs.orgwikipedia.org As the temperature decreases, the solubility of LiBi in the flux reduces, leading to the precipitation and growth of single crystals. wikipedia.org After the growth process, the excess flux can be removed, often by inverting the crucible while hot and using a centrifuge to separate the liquid flux from the solid crystals. ucla.edu

Arc melting is another common technique for producing intermetallic compounds. ncn.gov.pl However, its application to the Li-Bi system is challenging due to the significant difference in the boiling points of lithium and bismuth and the high volatility of lithium. ncn.gov.pl This can lead to stoichiometric control issues during the high-temperature melting process.

The table below summarizes key parameters for different synthesis approaches for lithium bismuthide compounds.

MethodPrecursorsCrucible/ContainerAtmosphereKey Process ParametersProduct Form
Solid-State ReactionElemental Li, Elemental BiTantalum, NiobiumInert (e.g., Argon)Heating of stoichiometric mixture; careful temperature control around the 415°C peritectic point.Polycrystalline powder/ingot
Flux GrowthElemental Li, Elemental BiNiobium, TantalumInert (e.g., Argon)Excess Bi used as flux; heating to homogenization followed by slow cooling (e.g., 5°C/h). acs.orgSingle crystals. acs.org
Arc MeltingElemental Li, Elemental BiWater-cooled copper hearthInert (e.g., Argon)High-temperature melting; challenging due to Li volatility. ncn.gov.plPolycrystalline ingot

Nanostructure Fabrication Methods for Libi

The fabrication of nanostructures of the intermetallic compound LiBi is not extensively documented in dedicated studies. However, established methods for producing nanostructured intermetallics can be considered as potential routes for LiBi. oaepublish.comresearchgate.net These techniques can be broadly categorized into "top-down" approaches, which involve the size reduction of bulk material, and "bottom-up" methods, which build nanostructures from atomic or molecular precursors.

Mechanochemical Synthesis (Ball Milling) , a prominent top-down method, is a viable technique for producing nanostructured LiBi powder. aotbattery.cominnovationnewsnetwork.combirmingham.ac.uk This process involves the high-energy milling of the constituent elements or a pre-synthesized bulk LiBi ingot in a sealed vial containing grinding media (balls). mdpi.com The repeated mechanical impacts and friction induce solid-state reactions and particle size reduction, leading to the formation of nanocrystalline powders. aotbattery.com The process parameters, such as milling time, speed, and the ball-to-powder ratio, are crucial for controlling the final particle size and phase purity. aotbattery.com Given the reactivity of lithium, this process must be carried out under an inert atmosphere to prevent oxidation. aotbattery.com

Thin film deposition techniques represent a versatile "bottom-up" approach for fabricating nanostructured LiBi films.

Physical Vapor Deposition (PVD) methods, such as thermal evaporation or sputtering, are promising for this purpose. frontiersin.orgnih.govpfeiffer-vacuum.com In thermal evaporation, bulk LiBi or the individual elements from separate sources can be heated in a high vacuum environment, causing them to evaporate or sublime. frontiersin.org The vapor then condenses on a substrate to form a thin film. Co-deposition from separate lithium and bismuth sources would allow for precise control over the film's stoichiometry. Sputtering involves bombarding a LiBi target with energetic ions, which ejects atoms that then deposit onto a substrate. pfeiffer-vacuum.com

Atomic Layer Deposition (ALD) could potentially offer atomic-level control over film thickness and composition, which is particularly advantageous for creating highly uniform and conformal nanolayers. rsc.org This would, however, require the development of suitable volatile precursors for both lithium and bismuth that are compatible with the ALD process.

Solution-based synthetic routes , another "bottom-up" strategy, could potentially be developed for LiBi nanoparticles. These methods, such as solvothermal synthesis, involve the chemical reduction of lithium and bismuth precursors in a liquid medium. acs.orgresearchgate.net The choice of precursors, reducing agents, and surfactants would be critical in controlling the size, shape, and crystallinity of the resulting nanoparticles. acs.org

The table below outlines potential methods for the fabrication of LiBi nanostructures.

Fabrication MethodApproachPrinciplePotential LiBi NanostructureKey Considerations
Mechanochemical Synthesis (Ball Milling)Top-downHigh-energy mechanical grinding of bulk or elemental precursors to induce reaction and particle size reduction. mdpi.comNanocrystalline powder, nanoparticles.Requires inert atmosphere; control of milling parameters is crucial for particle size and phase. aotbattery.com
Physical Vapor Deposition (PVD)Bottom-upDeposition of vaporized material onto a substrate in a vacuum. frontiersin.orgresearchgate.netThin films, nanolayers.Requires high vacuum; co-deposition for stoichiometric control; substrate temperature influences crystallinity.
Atomic Layer Deposition (ALD)Bottom-upSequential, self-limiting surface reactions of precursors to build a film layer by layer. rsc.orgUltrathin, conformal films.Dependent on the availability of suitable volatile and reactive Li and Bi precursors. rsc.org
Solution-Based SynthesisBottom-upChemical reduction of metal precursors in a solvent to nucleate and grow nanoparticles. acs.orgColloidal nanoparticles, nanodots.Precursor chemistry and reaction conditions need to be developed; prevention of oxidation is critical.

Crystallographic and Structural Analyses

Elucidation of Tetragonal (CuAu-Type) Crystal Structure

Lithium bismuthide crystallizes in a tetragonal crystal structure of the CuAu-type. wikipedia.orgnrel.gov This structural arrangement can be conceptualized as a variant of the more common cubic CsCl-type structure, but with a notable elongation along one axis. wikipedia.org The formation of this specific structure is a departure from what might be expected from simple hard-sphere packing models, which would typically result in CsCl or NaCl-type structures. wikipedia.org

The crystal structure of LiBi is assigned to the centrosymmetric space group P4/mmm, which corresponds to space group number 123 in the International Tables for Crystallography. wikipedia.orgwikipedia.orgyoutube.com The "P" in the Hermann-Mauguin notation indicates a primitive lattice. researchgate.netnorthwestern.edu The "4/mmm" denotes the point group symmetry, indicating a four-fold rotation axis with a mirror plane perpendicular to it, and two other mirror planes perpendicular to the principal axes. youtube.comresearchgate.net This specific space group is a defining characteristic of the CuAu-type structure adopted by LiBi. wikipedia.org

Precise lattice parameters for LiBi have been determined through refinement of X-ray diffraction data. These parameters define the dimensions of the unit cell. For the tetragonal structure of LiBi, the lattice constants have been reported as a = 3.3636(1) Å and c = 4.2459(2) Å. wikipedia.orgnrel.gov

The ratio of the lattice parameters, c/a, is a critical measure of the tetragonal distortion. For LiBi, this ratio is calculated to be 1.26. wikipedia.orgnrel.gov This value quantifies the significant elongation of the unit cell along the c-axis compared to the a-axis.

Lattice Parameters of LiBi

ParameterValue (Å)Source
a3.3636(1) wikipedia.orgnrel.gov
c4.2459(2) wikipedia.orgnrel.gov
c/a Ratio1.26 wikipedia.orgnrel.gov

Characterization of Bismuth Square Net and Lithium Planar Arrangements

The defining feature of the LiBi crystal structure is the arrangement of its constituent atoms into distinct layers. The structure consists of planar square nets of bismuth atoms that are separated by planes of lithium atoms. wikipedia.orgnrel.gov This layered arrangement is directly responsible for the material's quasi-two-dimensional electronic properties. wikipedia.org

Within this framework, each lithium atom is bonded in a body-centered cubic geometry to eight equivalent bismuth atoms. wikipedia.org Conversely, each bismuth atom is bonded to eight equivalent lithium atoms in a distorted body-centered cubic geometry. wikipedia.org All Li-Bi bond lengths have been determined to be 3.19 Å. wikipedia.org Theoretical studies indicate that the bismuth square net is primarily responsible for the superconducting properties observed in LiBi. wikipedia.orgnrel.gov However, the coupling between the lithium and bismuth planes also makes a significant contribution to the superconductivity. wikipedia.orgnrel.gov

Phase Purity Assessment via X-ray Diffraction (XRD)

Powder X-ray Diffraction (pXRD) is a crucial technique for verifying the phase purity and crystallographic structure of bulk samples. psi.ch For LiBi, single crystals are typically crushed into a powder to perform this analysis. wikipedia.org The resulting diffraction pattern is a fingerprint of the material's crystal structure. In the case of synthesized LiBi, all the observed Bragg lines in the pXRD pattern can be successfully indexed to its known tetragonal crystal structure, confirming the absence of significant crystalline impurities. wikipedia.org

To further refine the structural data and confirm phase purity, a whole pattern fitting method known as LeBail refinement is often employed. wikipedia.orgpsi.ch This analysis was performed on the LiBi pXRD data using specialized software, which provides a measure of the goodness of fit between the experimental pattern and the one calculated from the proposed crystal structure. wikipedia.org

Advanced Electron Diffraction Studies

While X-ray diffraction provides excellent information on the average bulk structure, advanced electron diffraction techniques performed in a Transmission Electron Microscope (TEM) can offer deeper insights into the local crystallography. nrel.gov Techniques such as Selected Area Electron Diffraction (SAED) and Convergent Beam Electron Diffraction (CBED) are powerful tools for this purpose.

SAED allows for the acquisition of diffraction patterns from specific, micrometer- or nanometer-sized regions of a sample. wikipedia.orgnorthwestern.edu For a single crystal of LiBi, a SAED pattern would appear as a regular array of sharp spots. The geometry of this spot pattern can be used to confirm the crystal orientation and measure lattice parameters of that specific region. wikipedia.org

Temperature-Dependent Structural Evolution of Bismuth, Compound with Lithium (1:1)

The structural characteristics of the intermetallic compound "bismuth, compound with lithium (1:1)," also known as lithium bismuthide (LiBi), exhibit variations dependent on temperature, involving distinct crystallographic phases. Research has identified a low-temperature alpha (α) phase and a high-temperature beta (β) phase for this compound.

The low-temperature α-LiBi form is characterized by a tetragonal CuAu-type crystal structure, which belongs to the centrosymmetric space group P4/mmm (No. 123). This structure can be conceptualized as a derivative of the cubic CsCl-type structure, elongated along the z-axis. At ambient conditions, the lattice parameters for α-LiBi have been determined by powder X-ray diffraction.

A high-temperature β-phase of LiBi has also been reported. However, its crystal structure has not been definitively established, which is attributed to a very narrow temperature range of stability. It is hypothesized that the transformation from the β-phase to the α-phase during cooling is a symmetry-breaking transition. This suggests that the higher-temperature β-phase likely possesses a higher symmetry, with a cubic CsCl-type lattice being the probable structure. This is analogous to the related compound LiPb, which is known to undergo a symmetry-breaking transition from a cubic CsCl-type structure to a trigonally distorted one at approximately 200 °C.

Detailed experimental data mapping the continuous evolution of LiBi's lattice parameters across a wide temperature range, including the precise transition temperature between the α and β phases, are not extensively available in the referenced literature. The following tables summarize the known and calculated structural data for the α-phase.

Interactive Data Table: Crystallographic Data for α-LiBi

ParameterValueSource
Crystal SystemTetragonal aps.orgmaterialsproject.org
Space GroupP4/mmm (No. 123) aps.orgmaterialsproject.org
Structure TypeCuAu aps.org

Interactive Data Table: Lattice Parameters for α-LiBi

ParameterExperimental Value (Å)Calculated Value (Å)Source
a3.3636(1)3.32 aps.orgmaterialsproject.org
c4.2459(2)4.32 aps.orgmaterialsproject.org

Further high-temperature diffraction studies are required to fully elucidate the structural characteristics of the β-phase and to precisely map the temperature-dependent structural evolution of LiBi.

Electronic and Bonding Characteristics of Lithium Bismuthide (LiBi)

The compound lithium bismuthide (LiBi), with a 1:1 stoichiometric ratio of lithium to bismuth, presents a fascinating case study in condensed matter physics due to its structural and electronic properties. Its crystal structure features a notable distortion from the ideal cubic CsCl-type, resulting in a c/a ratio of 1.26. This distortion is believed to be driven by the energetic favorability of a structure that reduces the degeneracy of the pz orbitals relative to the px and py orbitals of bismuth. acs.org This structural characteristic has profound implications for the compound's electronic nature, leading to properties such as superconductivity and a quasi-two-dimensional electronic character. acs.org

Electronic Structure and Bonding Characterization

Electronic Interactions within Li-Bi Sublattices

The electronic interactions within the sublattices of the intermetallic compound lithium bismuthide (LiBi) are complex, involving a degree of charge transfer and a mix of metallic and covalent bonding characteristics. Theoretical calculations and experimental observations provide insight into the nature of these interactions, which are fundamental to understanding the material's properties.

Theoretical modeling of LiBi, which crystallizes in a tetragonal CuAu-type structure, reveals significant insights into its electronic landscape. The structure consists of square nets of bismuth atoms separated by planes of lithium atoms. Analysis of the electronic density of states (DOS) indicates that the states near the Fermi level (E_F) are primarily composed of bismuth p-orbitals (p_x, p_y, and p_z) hybridized with both lithium s- and p-states, as well as bismuth s-states. This hybridization is a clear indicator of covalent interactions within the Li-Bi sublattices.

The metallic character of LiBi arises from the presence of electronic bands crossing the Fermi level, leading to a non-zero density of states at E_F. Specifically, calculations show a DOS at the Fermi level of approximately 0.67 eV⁻¹ per formula unit. This metallic nature is predominantly associated with the bismuth square nets.

To provide a more detailed picture of the bonding, non-bonding, and anti-bonding interactions between the lithium and bismuth atoms, a Crystal Orbital Hamilton Population (COHP) analysis is a valuable theoretical tool. mdpi.comresearchgate.netcohp.de COHP partitions the band structure energy into contributions from specific atom pairs, offering a visual representation of the bonding character of different electronic states. In a typical -COHP plot, positive values indicate bonding states, negative values represent anti-bonding states, and values near zero correspond to non-bonding states. rwth-aachen.de

The table below summarizes key parameters related to the electronic structure and interactions in LiBi, derived from theoretical calculations.

ParameterValueDescription
Crystal StructureTetragonal (CuAu-type)Composed of Bi square nets separated by Li planes. mdpi.com
a-axis lattice parameter3.3636(1) ÅThe length of the a-axis of the unit cell. mdpi.com
c-axis lattice parameter4.2459(2) ÅThe length of the c-axis of the unit cell. mdpi.com
c/a ratio1.26Indicates a significant distortion from a cubic structure. mdpi.com
Density of States at E_F0.67 eV⁻¹/f.u.Indicates the metallic character of the compound. mdpi.com
Primary Orbital Contributions near E_FBi p-orbitals hybridized with Li s- and p-orbitals and Bi s-orbitalsShows the covalent nature of the bonding. mdpi.com

Superconducting Phenomena Investigations

Characterization of Superconducting Transition Temperature (Tc)

The superconducting transition temperature (Tc) of LiBi has been precisely determined through multiple experimental methods. Heat capacity measurements identify a sharp anomaly, indicating bulk superconductivity with a Tc of 2.48 K. acs.orgnih.govacs.orgmostwiedzy.plmostwiedzy.plnih.gov Measurements of magnetic susceptibility show a distinct diamagnetic transition, with a conservatively estimated Tc of 2.38 K. acs.orgnih.gov Further analysis derived from the temperature dependence of the thermodynamic critical field provides a Tc value of 2.43 K. acs.org The value of 2.38 K aligns well with previously reported data for this compound. acs.orgnih.gov The near-100% superconducting volume fraction, estimated from zero-field-cooled dc susceptibility, confirms that superconductivity is a bulk property of the material. acs.org

Superconducting Transition Temperatures (Tc) of LiBi from Various Measurement Techniques
Measurement MethodReported Tc (K)Reference
Heat Capacity2.48 acs.orgnih.govnih.gov
Magnetic Susceptibility2.38 acs.orgnih.gov
Critical Field (Hc) Fit2.43 acs.org

Determination of Superconducting Critical Field (Hc)

The thermodynamic critical field (Hc) is a fundamental parameter that defines the boundary between the superconducting and normal states in the presence of an external magnetic field. For LiBi, the critical field at absolute zero, Hc(0), has been determined to be 157 Oersted (Oe). acs.orgnih.govacs.orgmostwiedzy.plmostwiedzy.plnih.gov This value was established by fitting the experimental data of the critical field's temperature dependence. acs.org Magnetization loop measurements further corroborate this, showing the characteristic behavior of a superconductor transitioning to a normal state as the applied magnetic field approaches the critical value. acs.org

Classification of Superconducting Type (Type-I Superconductivity)

Superconductors are broadly classified into two categories, Type-I and Type-II, based on their response to an applied magnetic field. wikipedia.org Experimental results from magnetic susceptibility and heat capacity measurements clearly classify LiBi as a Type-I superconductor. acs.orgnih.govacs.orgmostwiedzy.plmostwiedzy.plnih.gov A key characteristic of Type-I superconductors is the abrupt loss of superconductivity above a single critical magnetic field, Hc. wikipedia.org This is precisely the behavior observed in LiBi, where magnetization (M(H)) curves show a linear dependence on the magnetic field before dropping to zero near the critical field, a hallmark of Type-I superconductivity. acs.org This behavior is distinct from Type-II superconductors, which exhibit two critical fields and a mixed state of superconducting and normal regions. wikipedia.org

Electron-Phonon Coupling (λe-p) Mechanisms

The mechanism driving superconductivity in LiBi is the coupling between electrons and lattice vibrations (phonons). The strength of this interaction is quantified by the electron-phonon coupling constant (λe-p). For LiBi, this constant has been determined to be 0.66, which characterizes it as a moderately coupled superconductor. acs.orgnih.govacs.orgmostwiedzy.plmostwiedzy.plnih.gov

Key Superconducting Parameters for LiBi
ParameterSymbolValueReference
Superconducting Transition TemperatureTc2.48 K acs.orgnih.govnih.gov
Thermodynamic Critical Field at 0 KHc(0)157 Oe acs.orgnih.govnih.gov
Electron-Phonon Coupling Constantλe-p0.66 acs.orgnih.govnih.gov

Theoretical calculations reveal that the primary contribution to the electron-phonon coupling in LiBi comes from acoustic phonons. acs.orgnih.gov These low-energy lattice vibrations are predominantly associated with the movement of the heavy bismuth atoms. acs.orgnih.gov The bismuth atoms are responsible for the majority of both the electronic states at the Fermi surface and the phonons that mediate the electron pairing required for superconductivity. acs.orgnih.gov

While bismuth vibrations are dominant, the lighter lithium atoms also play a crucial role. acs.orgnih.gov Calculations show that vibrational modes involving lithium contribute an additional 15% to the total electron-phonon coupling strength (λe-p). acs.orgnih.gov This contribution from the lithium modes is significant and is considered responsible for LiBi having a higher transition temperature compared to its analogue, NaBi. acs.orgnih.gov The importance of the lithium modes was further validated by isotope effect experiments, where substituting natural lithium with the lighter Li⁶ isotope resulted in a measurable increase in Tc, a result consistent with theoretical simulations. acs.org

Theoretical Models for Superconductivity Origin (Bismuth Square Net Role)

The origin of superconductivity in LiBi is intrinsically linked to its unique crystal structure. The compound crystallizes in a tetragonal structure characterized by layers of bismuth atoms forming a square net, which are separated by planes of lithium atoms. acs.orgnih.govacs.orgmostwiedzy.pl Theoretical models and experimental evidence strongly indicate that this bismuth square net is fundamentally responsible for the material's superconducting properties. acs.orgnih.govmostwiedzy.pl

Correlation Between Structural Distortion and Superconductivity

The superconducting properties of the intermetallic compound lithium bismuthide (LiBi) are intrinsically linked to its specific crystal structure. acs.orgmostwiedzy.pl LiBi crystallizes in a tetragonal CuAu-type crystal structure, which can be understood as a distortion of the more symmetric cubic CsCl-type structure. nih.gov This structural distortion is considered a key factor influencing the emergence of superconductivity in this material. acs.orgmostwiedzy.pl

Research indicates that this distortion, characterized by an elongation along the z-axis, leads to a quasi-two-dimensional electronic structure. acs.orgnih.gov In this arrangement, metallic bismuth layers, forming square nets, are separated by lithium planes. acs.orgnih.gov The superconductivity in LiBi is primarily driven by the electrons within these bismuth square nets. acs.orgmostwiedzy.plnih.gov The structural distortion is believed to be driven by the energetic favorability of a structure that reduces the degeneracy of the p_z orbitals from the p_x and p_y orbitals of bismuth. acs.orgnih.gov

A comparative analysis with the analogous sodium bismuthide (NaBi) compound highlights the significance of the degree of structural distortion. acs.orgnih.gov NaBi exhibits a larger distortion along the nih.gov direction compared to LiBi. acs.orgnih.gov This increased distortion in NaBi results in a greater separation between the bismuth planes and the alkali metal atoms. acs.orgnih.gov Consequently, the electron-phonon coupling is weaker in NaBi, which is consistent with its lower superconducting transition temperature (T_c) compared to LiBi. acs.orgnih.gov In contrast, the smaller distortion in LiBi allows for a stronger coupling between the lithium and bismuth planes, which makes a significant contribution to its superconductivity and results in a higher T_c. acs.orgmostwiedzy.plnih.gov Theoretical calculations have shown that while the bismuth vibrations are central to the electron-phonon coupling, the vibrations of the lithium atoms contribute an additional 15% to the total coupling, which is crucial for its higher transition temperature relative to NaBi. acs.org

The structural and superconducting parameters for LiBi and its comparison with NaBi are detailed in the table below.

PropertyLiBiNaBi
Crystal StructureTetragonal (CuAu-type)Tetragonal (CuAu-type)
Space GroupP4/mmm (No. 123)P4/mmm
Lattice Parameter 'a' (Å)3.3636(1)-
Lattice Parameter 'c' (Å)4.2459(2)-
c/a ratio1.261.39
Superconducting Transition Temperature (T_c)2.48 K2.15 K
Electron-Phonon Coupling Constant (λ_e-p)0.66-
Density of States at Fermi Level (DOS at E_F) (eV⁻¹/f.u.)0.670.61
Data sourced from multiple research findings. acs.orgmostwiedzy.plnih.gov

In essence, a superconducting transition is presented as a potential mechanism, alongside structural distortion or a magnetic transition, for lowering the total energy of an electronic system where valence electrons occupy antibonding orbitals. acs.orgnih.gov The specific degree of structural distortion in LiBi appears to create an optimal balance for electron-phonon coupling, leading to its observed superconducting characteristics. www.gov.pl

Advanced Spectroscopic Characterization

Magnetic Susceptibility Measurements in Superconducting and Normal States

Magnetic susceptibility measurements are critical for determining the magnetic properties of a material, including whether it exhibits superconductivity. In the normal state, a metallic compound like LiBi would be expected to show weak, largely temperature-independent Pauli paramagnetism. Upon cooling, if a superconducting transition occurs, the material would exhibit strong diamagnetism, known as the Meissner effect, below its critical temperature (Tc).

Despite the prediction of superconductivity in other high-pressure lithium-bismuth phases like Li₄Bi and Li₅Bi, there is a lack of available experimental or theoretical data confirming superconductivity in LiBi or detailing its magnetic susceptibility in either the normal or a potential superconducting state. aps.orgbohrium.com

Heat Capacity Measurements for Thermodynamic Characterization

Heat capacity measurements provide fundamental insight into a material's thermodynamic properties, including its electronic and lattice vibrational characteristics. For a metallic system, the low-temperature heat capacity can be used to determine the electronic specific heat coefficient (Sommerfeld coefficient, γ), which is proportional to the electronic density of states at the Fermi level, and the Debye temperature (ΘD), which relates to the stiffness of the crystal lattice. A sharp anomaly in the heat capacity as a function of temperature would also serve as definitive evidence of a bulk superconducting transition.

Currently, there are no published studies reporting the experimental heat capacity of LiBi, preventing the determination of these key thermodynamic parameters.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for probing the phonon (lattice vibration) modes of a crystalline solid. The number, frequency, and symmetry of the Raman-active modes are determined by the crystal structure of the compound. Analyzing these vibrational modes provides information about the bonding strength and nature of the interatomic interactions within the LiBi lattice.

A search of scientific literature did not yield any studies on the Raman spectroscopy of LiBi. Consequently, the vibrational modes of this compound remain uncharacterized by this technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive local probe of the atomic-scale environment of specific nuclei. For LiBi, ⁷Li NMR would be particularly insightful.

Lithium NMR for Local Environment Probing

⁷Li NMR experiments can measure the Knight shift, which is a shift in the resonance frequency caused by the interaction of the lithium nuclei with the conduction electrons. The Knight shift is directly proportional to the local spin susceptibility and provides information about the electronic structure at the lithium site. arxiv.org In a superconductor, the Knight shift typically decreases below the critical temperature as spin-singlet Cooper pairs form. Spin-lattice relaxation rate (1/T₁) measurements offer further details on the electronic excitations.

However, no ⁷Li NMR studies specifically on the LiBi compound have been reported, leaving its local electronic environment from this perspective unexplored.

Investigation of Lithium Ion Diffusion Pathways

Solid-state NMR techniques, particularly by analyzing the temperature dependence of the NMR linewidth and spin-lattice relaxation rates, can be used to study the movement of ions within a solid. nih.govmagritek.com These measurements can determine the activation energy for lithium ion hopping and provide insights into the diffusion pathways and mechanisms. This information is particularly relevant for materials that could function as solid-state electrolytes.

There is no available literature detailing NMR investigations into lithium ion diffusion specifically within the LiBi compound.

Laser-Induced Breakdown Spectroscopy (LIBS) for Compositional Heterogeneity

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique capable of rapid, in-situ elemental analysis and mapping. spectroscopyonline.com By rastering a focused laser beam across a sample's surface, LIBS can generate elemental maps that visualize the spatial distribution of constituents like lithium and bismuth. This would be a powerful tool to assess the homogeneity of synthesized LiBi samples, identify any secondary phases, or study segregation effects.

While LIBS is a well-established technique for the analysis of light elements like lithium in various alloys and minerals, no specific applications of LIBS for the compositional analysis of LiBi have been documented in scientific publications. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the constituent elements in a material. wikipedia.org By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are characteristic of each element and can shift based on the element's oxidation state and local chemical environment. libretexts.orgyoutube.com

For the LiBi compound, XPS analysis is crucial for confirming the elemental composition and determining the oxidation states of lithium and bismuth. Due to the reactive nature of lithium, such analyses are typically performed under ultra-high vacuum conditions to prevent surface contamination. doi.org

Research Findings:

While specific experimental XPS data for the pure LiBi (1:1) compound is not extensively documented in publicly available literature, analysis of related lithium-bismuth compounds and the general principles of XPS allow for the determination of expected binding energy regions. In studies of lithium-bismuth oxides (LixBiOy), the Li 1s and Bi 4f peaks are clearly identifiable. researchgate.net

The Li 1s peak is expected to appear at a binding energy that indicates a cationic state (Li⁺). In various lithium compounds, the Li 1s peak is typically observed in the range of 54-56 eV. xpsfitting.comthermofisher.com For instance, in lithium oxide (Li₂O), the Li 1s peak is found at approximately 55.6 eV. researchgate.net In the context of LiBi, the transfer of electrons from lithium to the more electronegative bismuth would result in a positive chemical shift for the Li 1s peak compared to metallic lithium (approximately 54.7 eV).

The Bi 4f spectrum is characterized by a spin-orbit doublet, Bi 4f₇/₂ and Bi 4f₅/₂, with a characteristic peak separation. For metallic bismuth, these peaks are located at approximately 157.0 eV and 162.3 eV, respectively. In compounds where bismuth is in a more reduced state, as would be expected in LiBi due to electron gain from lithium, a negative chemical shift to lower binding energies would be anticipated. For example, in bismuth-carbon composites where bismuth is in a metallic state, the Bi 4f₇/₂ and Bi 4f₅/₂ peaks are observed around 157.4 eV and 162.7 eV. researchgate.net In contrast, oxidized bismuth in Bi₂O₃ shows peaks at higher binding energies of approximately 159.6 eV and 164.9 eV. researchgate.net Therefore, for LiBi, the Bi 4f peaks would be expected to be at binding energies slightly lower than that of pure metallic bismuth, reflecting the partial negative charge on the bismuth atoms.

Interactive Data Table: Expected XPS Binding Energies for LiBi and Related Compounds

ElementCore LevelCompoundExpected Binding Energy (eV)
LithiumLi 1sMetallic Li~54.7
Li₂O~55.6
LiBi (Predicted) > 54.7
BismuthBi 4f₇/₂Metallic Bi~157.0
Bi₂O₃~159.6
LiBi (Predicted) < 157.0
BismuthBi 4f₅/₂Metallic Bi~162.3
Bi₂O₃~164.9
LiBi (Predicted) < 162.3

Note: The predicted values for LiBi are based on chemical shift principles and data from related compounds.

Neutron Diffraction and Pair Distribution Function (PDF) Analysis

Neutron diffraction is a powerful technique for determining the crystallographic structure of materials. Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nuclei. sumitomo-chem.co.jp This makes neutron diffraction particularly sensitive to the positions of light elements like lithium, whose scattering cross-section is significant for neutrons. nist.govresearchgate.net

Pair Distribution Function (PDF) analysis, derived from total scattering data (including both Bragg and diffuse scattering), provides information about the local atomic structure, regardless of whether the material is crystalline or amorphous. rsc.org The PDF, G(r), describes the probability of finding two atoms separated by a distance r.

Research Findings:

The Li-Bi system forms several intermetallic compounds, including LiBi and Li₃Bi. researchgate.netresearchgate.net Neutron diffraction studies are essential to precisely locate the lithium atoms within the crystal lattice of LiBi. The crystal structure of LiBi is reported to be tetragonal.

Operando PDF analysis of the lithiation of bismuth vanadate (B1173111) anodes in lithium-ion batteries has provided valuable insights into the formation of Li-Bi alloys. rsc.org During the electrochemical process, the formation of a crystalline LiBi phase was observed. The analysis of the PDF data for this in-situ formed LiBi revealed a maximum particle size (correlation length) of approximately 20 Å. rsc.org

The PDF analysis allows for the extraction of specific atom-atom pair distances. For LiBi, the key correlations would be the Li-Bi, Li-Li, and Bi-Bi bond lengths. In the related cubic Li₃Bi structure, two distinct Li-Bi bond lengths of 2.90 Å and 3.35 Å are present. materialsproject.org For the tetragonal LiBi phase, one would expect a unique set of interatomic distances reflecting its specific crystal structure.

Interactive Data Table: Structural Parameters of Li-Bi Compounds from Diffraction and PDF Analysis

CompoundCrystal SystemSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Key Interatomic Distances (Å)Source
Li₂BiHexagonalP-62c8.07126.8352- researchgate.net
Li₃BiCubicFm-3m--Li-Bi: 2.90, 3.35 materialsproject.org
LiBi (in situ) ----Max. correlation length: ~20 rsc.org

Note: The table includes data for related lithium-bismuth compounds to provide context for the structural analysis of LiBi.

Theoretical and Computational Modeling Studies

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For LiBi, DFT calculations have been crucial in determining its structural and electronic characteristics.

Theoretical studies have confirmed that LiBi crystallizes in a tetragonal structure with a CuAu-type lattice, rather than the more common CsCl-type structure found in many intermetallic compounds. nih.gov This structure consists of square nets of bismuth atoms separated by planes of lithium atoms. nih.govscispace.com DFT calculations provide the precise lattice parameters for this structure. nih.gov

The electronic properties have also been extensively modeled. The valence electron count for the LiBi crystal is six electrons per formula unit, with atomic bismuth contributing five valence electrons (6s²6p³) and lithium contributing one (2s¹). nih.gov DFT calculations reveal the electronic density of states (DOS) and band structure. Comparisons of the electron density and Fermi surface between LiBi and the related compound NaBi show that the smaller structural distortion in LiBi leads to less separation between the bismuth planes and lithium atoms. nih.gov This proximity is theoretically linked to stronger electron-phonon coupling in LiBi. nih.gov

Table 1: Calculated Structural Properties of LiBi

Property Value Source
Crystal System Tetragonal scispace.com
Space Group P4/mmm (No. 123) quantum-espresso.org
Structure Type CuAu nih.govscispace.com
Lattice Parameter 'a' 3.3636(1) Å nih.gov
Lattice Parameter 'c' 4.2459(2) Å nih.gov
c/a ratio 1.26 nih.gov
Li-Bi Bond Length 3.19 Å quantum-espresso.org

This interactive table provides key structural data for LiBi as determined by theoretical and experimental methods.

Pseudopotential and Plane Wave Methodologies (e.g., Quantum Espresso)

First-principles calculations for materials like LiBi are commonly performed using methodologies that simplify the complex interactions between electrons and atomic nuclei. The pseudopotential and plane-wave approach is a standard technique in this field, implemented in software packages like Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO. quantum-espresso.orggithub.ioiiserpune.ac.in

In this method, the strong Coulomb potential of the atomic nucleus and the effects of the tightly bound core electrons are replaced by a weaker effective potential, known as a pseudopotential. github.io This approximation significantly reduces the computational cost by focusing only on the valence electrons, which are primarily responsible for chemical bonding and other material properties. github.io The electronic wavefunctions are then expanded in a basis set of plane waves, which is particularly efficient for periodic systems like crystals. materialscloud.org The convergence of these calculations is controlled by a single parameter, the plane-wave energy cutoff. materialscloud.org

For LiBi, calculations mentioned in the literature have been performed using VASP, which utilizes projector-augmented wave (PAW) potentials, a sophisticated type of pseudopotential, along with a plane-wave basis set to investigate its properties. nih.gov

First-Principles Investigations of Electron-Phonon Interaction

First-principles calculations are essential for understanding the electron-phonon interaction, which is the mechanism responsible for conventional superconductivity. aps.org These calculations can predict the electron-phonon coupling constant (λe-p), a measure of the interaction strength. scispace.com

Table 2: Calculated Superconducting and Normal State Parameters for LiBi

Parameter Description Value Source
Tc Superconducting Critical Temperature 2.48 K nih.gov
λe-p Electron-Phonon Coupling Constant 0.66 nih.gov
Hc(0) Thermodynamic Critical Field at 0 K 157 Oe nih.gov
ΔC/Tc Specific Heat Jump at Tc 4.3 mJ mol⁻¹K⁻² nih.gov

This interactive table summarizes key parameters of LiBi's superconducting state, derived from a combination of experimental measurements and theoretical modeling.

Molecular Dynamics Simulations for High-Temperature and High-Pressure Phenomena

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a material's structure and properties evolve under different conditions, such as high temperature or high pressure. aps.orgyoutube.com

For LiBi, it has been reported that a high-temperature β-phase exists, although its crystal structure has not yet been experimentally established. nih.gov MD simulations could be a valuable tool to explore potential candidate structures for this β-phase and to model the dynamics of the α-to-β phase transition upon heating. Furthermore, since the pressure derivative of the superconducting transition temperature (Tc) has been studied experimentally, MD simulations under pressure could provide atomic-level insights into the structural changes that lead to the observed variation in Tc. nih.govresearchgate.net While specific MD studies on LiBi are not prominent in the literature, the methodology is well-suited to investigate these reported phenomena. nih.gov

Computational Approaches to Defect Formation Energies

The study of point defects, such as vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and substitutions, is critical for understanding a material's behavior. researchgate.net First-principles calculations, particularly using DFT, are the standard method for determining the formation energy of these defects. arxiv.org

The defect formation energy is a key thermodynamic quantity that indicates how likely a specific defect is to form under given chemical conditions. arxiv.org Calculating these energies allows researchers to predict native defect concentrations, the stability of the material, and its potential for doping with other elements. arxiv.org The process involves modeling a "supercell" of the crystal containing the defect and comparing its total energy to that of a perfect, defect-free supercell. arxiv.org

While this is a crucial area of materials modeling, specific computational studies on the defect formation energies in LiBi have not been widely reported. Such investigations would be valuable for understanding its thermodynamic stability and potential for tuning its electronic and superconducting properties through defect engineering. nih.gov

Modeling of Transport Phenomena

Computational modeling is widely used to understand and predict transport phenomena in materials, including electrical and thermal conductivity. comsol.com For materials like LiBi, these models often combine first-principles electronic structure calculations with semi-classical approaches like the Boltzmann transport equation. aps.org

This combined approach allows for the calculation of key transport coefficients, such as the Seebeck coefficient (which relates a temperature gradient to an induced voltage) and electrical conductivity. While extensive thermoelectric transport modeling has been performed on the related compound Li3Bi, similar detailed studies on LiBi are less common. aps.org However, the theoretical framework exists to model these properties. Such calculations could elucidate the normal state transport properties of LiBi, complementing the extensive experimental and theoretical work on its superconducting state. nih.gov

Defect Chemistry and Non Stoichiometry Investigations in Lithium Bismuthide Libi

The study of crystalline imperfections is fundamental to understanding and engineering the properties of advanced materials. In the case of the binary intermetallic compound lithium bismuthide (LiBi), which is noted for its superconductivity, a thorough investigation into its defect chemistry and non-stoichiometric behavior is crucial. Such studies reveal how deviations from the ideal crystal lattice influence its electronic and functional properties. While direct experimental literature focusing exclusively on the defect chemistry of LiBi is limited, a comprehensive understanding can be constructed by applying the established principles of solid-state physics and chemistry, drawing analogies from related intermetallic and lithium-containing systems.

High Pressure Effects on Structure and Electronic Properties

Pressure-Induced Phase Transitions in Li-Bi Compounds

Under compression, materials often undergo structural phase transitions to adopt more compact atomic arrangements. For the compound LiBi, theoretical and experimental studies have identified distinct structural transformations as pressure increases. At ambient pressure, LiBi typically crystallizes in a tetragonal structure. Research based on first-principles calculations and crystal structure prediction has shown that the P4/mmm phase of LiBi remains stable up to approximately 21.3 GPa. aps.org

Beyond this pressure regime, a previously unreported orthorhombic phase with Cmcm symmetry is predicted to become energetically stable above 52.1 GPa. aps.org This high-pressure phase features a different atomic coordination, where each bismuth atom is coordinated with seven lithium atoms, a decrease from the eightfold coordination found in the ambient-pressure P4/mmm structure. aps.org The structure of this high-pressure Cmcm phase can be described as a network of stacked, edge-sharing BiLi₇ polyhedra. aps.org Such pressure-induced transitions are a common feature in intermetallic compounds, often leading to significant changes in their physical properties. youtube.comaps.org

Table 1: Pressure-Induced Phase Transitions in LiBi

Pressure RangeCrystal SystemSpace GroupCoordination Number (Bi)Reference
Ambient - ~21.3 GPaTetragonalP4/mmm8 aps.org
> 52.1 GPaOrthorhombicCmcm7 aps.org

Modulation of Electronic Band Structure under Hydrostatic Pressure

Hydrostatic pressure systematically modifies the interatomic distances and orbital overlaps within a crystal lattice, which in turn alters the electronic band structure. While specific high-pressure band structure calculations for LiBi (1:1) are not extensively detailed in the available research, the effects of pressure on related bismuth-containing compounds provide insight into the expected behavior. Generally, applying pressure causes a broadening of the electronic bands. aps.org This can lead to a reduction or closure of the band gap in semiconductors or semimetals, potentially inducing a transition to a metallic state. aps.orgaps.org

For instance, in studies of materials like Bi₂Te₃, pressure causes the lowest conduction bands to shift to lower energies, effectively modifying the electronic band gap and the characteristics of the Fermi surface. researchgate.net In some systems, pressure can induce an electronic topological transition, where the fundamental character of the electronic states near the Fermi level changes. acs.org In the broader Li-Bi system, the compound Li₃Bi is identified as a pressure-tunable semiconductor, whose indirect band gap widens under compression. nih.gov This demonstrates that pressure is a potent tool for engineering the electronic properties of lithium-bismuth compounds. The modulation of the band structure is critical as it directly influences the material's conductivity and is often linked to the emergence or enhancement of superconductivity.

High-Pressure Superconductivity Enhancement

The compound LiBi is a known superconductor at ambient pressure, exhibiting a transition to a superconducting state at a critical temperature (Tc) of approximately 2.48 K. aps.orgresearchgate.net It is classified as a moderately coupled, type-I superconductor. researchgate.net The influence of high pressure on superconductivity is a key area of materials research, as pressure can significantly alter the parameters that govern the superconducting state, such as the density of states at the Fermi level, phonon frequencies, and electron-phonon coupling. energy.gov

For many superconductors, the relationship between pressure and Tc is not linear. Often, Tc will initially increase with pressure, reach a maximum value, and then decrease upon further compression, forming a characteristic "superconducting dome". aps.orgaps.org This behavior has been observed in a wide range of materials, from elemental superconductors to complex compounds like cuprates. aps.orgnih.gov While the specific pressure-dependent behavior of Tc for the 1:1 LiBi compound is not detailed in the provided search results, studies on other Li-Bi stoichiometries, such as Li₄Bi and Li₅Bi, show superconducting transitions at 5.8 K and 6.5 K, respectively, at a pressure of 100 GPa, highlighting that pressure can indeed foster superconductivity in this chemical system. nih.gov The enhancement of Tc under pressure is often correlated with pressure-induced structural phase transitions. aps.org

Table 2: Superconducting Properties of LiBi at Ambient Pressure

PropertyValueReference
Superconducting Transition Temperature (Tc)2.48 K aps.orgresearchgate.net
Superconductor TypeType-I researchgate.net
Pressure Dependence of TcSpecific data not available; a superconducting dome is a common trend in related materials. aps.orgnih.govaps.org

Superionic Behavior under Extreme Conditions

Superionic behavior is an exotic state of matter where a material exhibits properties of both a solid and a liquid simultaneously. youtube.com This occurs when one set of ions in a crystal lattice maintains its ordered, solid structure, while another set of ions becomes highly mobile and diffuses through the lattice as if in a liquid state. youtube.comnih.gov This phenomenon is of great interest for applications such as solid-state electrolytes in batteries. arxiv.org

This state is typically achieved under conditions of high temperature and often high pressure. While there is no specific evidence from the search results indicating that the 1:1 LiBi compound exhibits superionic behavior, this phenomenon has been predicted and studied in other lithium-rich compounds. For example, first-principles calculations and molecular dynamics simulations have revealed superionic behavior in the related compound Li₅Bi at 100 GPa and a high temperature of 2400 K. nih.gov In this state, the bismuth atoms would form a stable, solid lattice, while the lithium ions would exhibit high diffusivity, moving freely across the structure. nih.gov Similar superionic states driven by pressure and temperature have been identified in other lithium-rich systems, such as Li-Al and Li-H compounds. nih.gov The study of such states in the broader Li-Bi system provides a foundation for exploring whether specific conditions could induce similar lithium-ion mobility in the 1:1 stoichiometric compound.

Research Directions in Advanced Materials Applications

Potential in Next-Generation Superconducting Devices

Lithium bismuthide (LiBi) has been identified as a type-I superconductor. nih.govacs.org Unlike many intermetallic compounds that adopt a CsCl-type structure, LiBi crystallizes in a tetragonal CuAu-type structure, characterized by layers of Bi square nets separated by Li planes. nih.govacs.org This quasi-two-dimensional structure is considered a key factor in its electronic properties. nih.gov

Detailed studies involving magnetic susceptibility and heat capacity measurements have characterized its superconducting state. nih.govacs.org LiBi exhibits a sharp diamagnetic transition, indicating the onset of superconductivity at a critical temperature (Tc) of approximately 2.48 K. nih.govacs.org It is classified as a moderately coupled Bardeen-Cooper-Schrieffer (BCS) superconductor. nih.gov Theoretical calculations support the experimental findings, showing that while the Bi square net is primarily responsible for the superconductivity, the coupling between the lithium and bismuth planes makes a significant contribution. acs.orgacs.org Specifically, about 15% of the total electron-phonon coupling strength comes from Li modes, which helps explain its higher Tc compared to the analogous NaBi compound. acs.org The investigation into LiBi offers a unique opportunity to study superconductivity in Bi square planes, with potential future research involving spectroscopic methods like Angle-Resolved Photoemission Spectroscopy (ARPES). acs.org

Superconducting Properties of LiBi

PropertyValueReference
Crystal StructureTetragonal (CuAu-type) nih.govacs.org
Superconducting Critical Temperature (Tc)2.48 K nih.govacs.org
Thermodynamic Critical Field (Hc(0))157 Oe nih.govacs.org
Electron-Phonon Coupling Constant (λe-p)0.66 nih.govacs.org
Superconductor TypeType-I nih.govacs.org

Exploration as Topological Materials

The field of topological materials, which possess unique electronic states protected by symmetry, is a major frontier in condensed matter physics. arxiv.orgethz.ch Materials containing heavy elements like bismuth are prime candidates for exhibiting non-trivial topological phases due to strong spin-orbit coupling. nih.govaps.org While elemental bismuth's topological nature has been a subject of debate aps.org, various bismuth-containing compounds have been predicted and confirmed as topological insulators. nih.gov

Theoretical Predictions of Topological Phases

The theoretical search for new topological materials is an active area of research. arxiv.orgnih.gov First-principles calculations are a powerful tool for predicting topological phases in materials before their experimental realization. arxiv.orgnih.gov For instance, such calculations have successfully predicted topological states in Bi-based alloys like Bi₁₋ₓSbₓ and thin films of other materials. aps.orgnih.gov

In the context of LiBi, its quasi-two-dimensional structure featuring heavy bismuth atoms suggests it could be a candidate for hosting topological phases. nih.gov The distortion from a simple cubic structure to a tetragonal one results in a quasi-2D electronic character where metallic bismuth layers are separated by lithium planes. acs.org Theoretical investigations are required to calculate the band structure and topological invariants (like the Z₂ invariant) for LiBi to determine if it hosts a topologically non-trivial state. Such studies would clarify whether the material is a topological insulator, a topological metal, or a trivial insulator.

Experimental Signatures of Topological Behavior

The definitive proof of a topological phase comes from experimental observation. arxiv.orgaps.org The primary experimental signature of a topological insulator is the presence of metallic surface states that exist within the bulk energy gap. aps.orgarxiv.org These surface states have a characteristic band structure, often referred to as a Dirac cone. arxiv.org

Key experimental techniques to detect these signatures include:

Angle-Resolved Photoemission Spectroscopy (ARPES): This is a powerful, surface-sensitive technique that directly maps the electronic band structure, allowing for the visualization of the gapless surface states and their linear dispersion. aps.org

Scanning Tunneling Microscopy/Spectroscopy (STM/STS): These methods can probe the local density of electronic states on the material's surface, providing evidence for the conducting surface states. aps.org

Transport Measurements: In some cases, signatures of topological states can be inferred from magnetotransport experiments, such as the observation of quantum Hall effects or specific oscillations in resistivity. aps.org

For LiBi, future experimental work, particularly using ARPES as suggested by researchers acs.org, would be crucial to search for the predicted surface states if theoretical calculations indeed point towards a non-trivial topology.

Role as Anode Materials in Lithium-Ion Batteries (Mechanistic Studies)

Bismuth is considered a promising anode material for high-energy-density lithium-ion batteries due to its high theoretical volumetric specific capacity (3800 mAh cm⁻³). nih.gov However, like other alloying anodes, it suffers from large volume expansion during cycling. nih.gov Mechanistic studies focusing on the lithiation and delithiation processes are crucial for understanding and mitigating these challenges. The LiBi compound is a key intermediate phase in these reactions.

Lithiation/Delithiation Reaction Mechanisms

The electrochemical reaction of bismuth with lithium is not a single-step process. In-situ studies have revealed that the lithiation of a bismuth anode proceeds via a two-step alloying reaction. nih.govosti.gov During discharge (lithiation), bismuth (Bi) is first converted to the intermediate lithium bismuthide (LiBi) phase, which is then further lithiated to form lithium bismuthide (Li₃Bi). nih.govosti.gov

First Lithiation Step: Bi + Li⁺ + e⁻ ↔ LiBi

Second Lithiation Step: LiBi + 2Li⁺ + 2e⁻ ↔ Li₃Bi

This multi-step mechanism is characteristic of a combined conversion and alloying process. rsc.org The delithiation process occurs in the reverse order. These reactions are associated with distinct voltage plateaus in the battery's charge/discharge profile. osti.gov

Investigation of Intermediate LiBi Phase Formation

The formation of the intermediate LiBi phase is a critical aspect of the bismuth anode's electrochemistry. Operando techniques, such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM), have been instrumental in observing this phase transition in real-time. osti.gov

Studies on single-crystalline Bi nanowires have confirmed the phase pathway as Bi → LiBi → Li₃Bi. osti.gov The formation of the LiBi phase occurs at a voltage plateau of around 0.8 V (vs. Li/Li⁺). nih.govosti.gov This initial alloying step is associated with a significant volume expansion of about 31%. nih.gov The subsequent conversion to Li₃Bi results in further expansion. nih.gov The appearance of a crystalline LiBi phase has been explicitly identified during the second lithiation cycle in studies using bismuth vanadate (B1173111) anodes, where Bi nanoparticles are lithiated. Understanding the kinetics, morphology, and structural changes associated with the formation and consumption of the LiBi intermediate is essential for designing more stable bismuth-based anodes with improved cycle life.

Electrochemical Reaction Steps of Bismuth Anode

Reaction StepPhase TransformationApproximate Voltage Plateau (vs. Li/Li⁺)Reference
1 (Lithiation)Bi → LiBi~0.8 V nih.govosti.gov
2 (Lithiation)LiBi → Li₃Bi~0.7 V osti.gov

Ionic Diffusion Coefficient Analysis within LiBi

The ionic diffusion coefficient of lithium (Li⁺) within the lithium-bismuth (LiBi) alloy is a critical parameter that governs its performance in applications such as lithium-ion batteries. This coefficient dictates the rate at which lithium ions can move through the electrode material during charge and discharge cycles, directly influencing the battery's rate capability and power density. While specific diffusion coefficient values for the stoichiometric LiBi (1:1) compound are not extensively documented in the reviewed literature, analysis of related lithium-bismuth phases and the methodologies used for other anode materials provide significant insights.

Density Functional Theory (DFT) calculations and experimental observations on the Li-Bi system reveal important kinetic behaviors. During the lithiation of bismuth, a two-step alloying mechanism occurs, forming Li₁Bi and subsequently Li₃Bi phases. rsc.orgsinica.edu.tw The diffusion of lithium is found to be significantly faster in the Li₃Bi phase, which exhibits a negligible activation barrier. rsc.org In contrast, Li⁺ diffusion into the pure Bi phase has a much higher activation barrier. rsc.org

DFT calculations have explored specific diffusion pathways. For instance, the diffusion of Li⁺ within the Bi bulk structure likely proceeds through a hopping mechanism between different interstitial sites. rsc.org One studied pathway, from a full octahedral site to a suppressed octahedral configuration within the Bi-(012) planes, shows a calculated energy barrier of approximately 0.6 eV. rsc.org Understanding these energy barriers is crucial as they are fundamental to predicting diffusion rates.

Various electrochemical techniques are employed to determine Li-ion diffusion coefficients in anode materials. These methods include the Galvanostatic Intermittent Titration Technique (GITT) and Electrochemical Impedance Spectroscopy (EIS), which have been used to quantify diffusion coefficients in materials like graphite (B72142) and titanium niobium oxides. nih.govresearchgate.net For example, GITT has been used to determine that the Li-ion diffusion coefficient for commercial graphite anodes ranges from 1 × 10⁻¹¹ cm²/s to 4 × 10⁻¹⁰ cm²/s. researchgate.net In other alloy systems, such as a Li-Zn alloy, the apparent diffusion coefficient of lithium was found to be about 6.0 x 10⁻⁵ cm²/sec at 500°C using chronoamperometric and chronopotentiometric methods. researchgate.net These values provide a comparative framework for the expected magnitude of the diffusion coefficient in LiBi.

Table 1: Comparative Lithium Diffusion Data in Various Materials

Material/SystemDiffusion Coefficient (cm²/s)Temperature (°C)Measurement TechniqueReference
Li in Li-Zn Alloy~6.0 x 10⁻⁵500Chronoamperometry/Chronopotentiometry researchgate.net
Li⁺ in Graphite Anode1 x 10⁻¹¹ to 4 x 10⁻¹⁰Room Temp.GITT researchgate.net
Li⁺ in LiPON Electrolyte1.5 x 10⁻¹¹Room Temp.Impedance Spectroscopy nih.gov
Li in Li₂S1.39 x 10⁻⁹ (m²/s)ElevatedNot Specified nih.gov

Strategies for Mitigating Volume Expansion Effects

A significant challenge for alloy-based anode materials like LiBi is the substantial volume expansion and contraction that occurs during the insertion (lithiation) and extraction (delithiation) of lithium ions. This volumetric change can lead to mechanical stress, particle pulverization, loss of electrical contact, and unstable solid electrolyte interphase (SEI) formation, ultimately causing rapid capacity decay and poor cycling stability. acs.orgrsc.org Research into various high-capacity anode materials has led to several effective strategies to mitigate these detrimental effects.

One of the most common approaches is the nanostructuring of the active material. aps.org Reducing particle sizes to the nanoscale can help accommodate the strain of volume changes more effectively and shorten the diffusion path for lithium ions. aps.org However, downsizing alone may not be sufficient. In the Bi-nanowire system, for example, lithiation can lead to the formation of protrusive nanograins on the particle surface that are weakly bonded and can easily detach, contributing to capacity loss. rsc.orgsinica.edu.tw

To address these issues, various engineering strategies have been developed, which are broadly applicable to the LiBi system.

Carbon Composites and Coatings: Incorporating LiBi into a carbon matrix or applying a carbon coating can create a buffering layer that helps to accommodate volume changes and prevent particle aggregation. acs.org The carbon material, which has a stable structure and excellent electrical conductivity, improves the structural integrity and electrochemical performance of the electrode. acs.org

Porous and Hollow Structures: Designing electrodes with inherent porosity provides void space that can accommodate the volume expansion of the LiBi particles. rsc.orgwikipedia.org Creating hollow structures, such as nanofibers with a void interior, offers an effective buffer space to alleviate the stress from volume changes during cycling. youtube.com

Advanced Binders: The binder plays a crucial role in maintaining the mechanical integrity of the electrode. Traditional binders may not be sufficient to handle large volume changes. Developing multifunctional binders with strong adhesion and high flexibility can help accommodate the expansion and maintain electrical contact between particles. aps.orgyoutube.com

Surface Engineering and Coatings: Applying advanced coatings can improve electrochemical stability. aps.org For the Li-Bi system, surface engineering is suggested as a necessary strategy to address the issue of protrusive grain growth and subsequent structural failure. rsc.org

Microstructure Engineering: In bimetallic alloys like Sn-Bi, creating a fine-grained microstructure with homogeneously distributed phases has been shown to effectively alleviate mechanical stress and enhance structural stability during cycling. arxiv.org This approach could be translated to the LiBi system to better manage internal stresses.

Table 2: Summary of Strategies to Mitigate Volume Expansion in Alloy Anodes

StrategyMechanismPotential Benefit for LiBiReference
NanostructuringReduces mechanical stress and shortens Li⁺ diffusion paths.Improved rate capability and cycle life. aps.org
Carbon Composites/CoatingActs as a conductive, flexible buffer to absorb volume changes.Enhanced structural integrity and stable SEI formation. acs.org
Creation of Porous/Hollow StructuresProvides internal voids ("breathing room") for particle expansion.Reduced overall electrode swelling and pulverization. wikipedia.orgyoutube.com
Advanced BindersImproves mechanical adhesion and flexibility of the electrode.Maintains electrical contact and electrode integrity during cycling. aps.org
Surface EngineeringModifies the surface to control lithiation behavior and prevent degradation.Suppresses detrimental phase growth (e.g., protrusions). rsc.org
Microstructure ControlCreates fine-grained, homogeneous alloy phases to distribute stress.Enhanced resistance to pulverization and mechanical stress. arxiv.org

Consideration in Thermoelectric Energy Conversion Systems

Thermoelectric materials offer a direct pathway for converting waste heat into useful electrical energy via the Seebeck effect, and their efficiency is quantified by the dimensionless figure of merit, ZT. nih.govresearchgate.net The ZT value is a function of the Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and absolute temperature (T), as defined by the equation ZT = (S²σ/κ)T. sinica.edu.tw Achieving a high ZT requires a challenging combination of a high Seebeck coefficient, high electrical conductivity (together forming a high power factor), and low thermal conductivity. researchgate.net

While specific thermoelectric data for the LiBi (1:1) compound is not prominent in the surveyed literature, the properties of its constituent elements and related intermetallic compounds suggest it is a material of interest. Lithium itself exhibits an unusual positive Seebeck coefficient, a topic of significant theoretical interest. arxiv.orgtue.nl Bismuth and its alloys, particularly with tellurium (Bi₂Te₃), are benchmark materials for thermoelectric applications near room temperature. researchgate.net

The potential of Li-containing intermetallics for thermoelectric applications has been explored. For instance, compounds like LiAlSi and LiAlGe have been synthesized and studied. These materials show p-type behavior, and LiAlGe exhibits a low thermal conductivity of 2.4 W m⁻¹ K⁻¹ at 400 K, which is advantageous for thermoelectric performance. First-principles calculations on LiAlSi have predicted a high Seebeck coefficient, reaching up to 325 μV K⁻¹ for p-type doping. Experiments on lithium-tin alloys have also been conducted to determine their Seebeck coefficients, driven by their potential use in applications where thermoelectric properties are critical. researchgate.net These studies on related materials provide a basis for considering LiBi in thermoelectric systems.

Table 3: Thermoelectric Properties of Related Materials

MaterialPropertyValueTemperatureReference
Lithium (Li)Seebeck Coefficient12 to 28 µV/K82 to 240 °C researchgate.net
LiAlGeThermal Conductivity2.4 W m⁻¹ K⁻¹400 K
LiAlSi (p-type, theoretical)Seebeck Coefficientup to 325 µV K⁻¹Not Specified
Bi₂Te₃ (optimized, n-type)Seebeck Coefficient-170 µV/K300 K researchgate.net

Potential in Catalytic Applications (Theoretical and Experimental Exploration)

The catalytic potential of materials containing both lithium and bismuth is an emerging area of research, with theoretical and experimental studies suggesting synergistic effects that could be harnessed for various chemical transformations.

Theoretical Exploration

Density Functional Theory (DFT) has become a powerful tool for investigating catalytic mechanisms at the atomic level, allowing researchers to understand reaction pathways, calculate energy barriers, and design new catalysts. youtube.comresearchgate.net While specific DFT studies focusing on the catalytic properties of the LiBi (1:1) intermetallic surface were not found in the reviewed literature, the methodology is well-established for exploring such systems. nih.gov Theoretical calculations can predict the adsorption energies of reactants, the stability of intermediates, and the activation energies for crucial reaction steps on a catalyst's surface. Quantum chemical calculations have been successfully applied to elucidate the complex reaction mechanism of heterobimetallic Bi/Li catalysts in urethane (B1682113) formation, paving the way for rational catalyst design. rsc.org This demonstrates the power of theoretical approaches to guide experimental work in Li-Bi systems.

Experimental Exploration

Experimental evidence strongly supports the potential of combined Li-Bi compounds in catalysis. A notable example is in the synthesis of polyurethanes, where organotin catalysts are traditionally used but face restrictions due to their toxicity. rsc.org Research has shown that while bismuth carboxylates alone have moderate catalytic activity, their performance is dramatically enhanced by the addition of lithium carboxylates. rsc.org This acceleration is attributed to the spontaneous formation of heterobimetallic Bi/Li complexes. rsc.org In one study, a heterobimetallic complex was found to be nearly as active as the industrial standard, dibutyltin (B87310) dilaurate (DBTL), for the urethane-forming reaction. rsc.org

This synergistic effect, where the combination of lithium and bismuth yields a catalyst superior to its individual components, highlights the significant potential of Li-Bi compounds. The broader field of organometallic chemistry, which includes compounds with metal-carbon bonds, is rich with examples of catalysts used in industrial processes. nih.gov Furthermore, various bismuth compounds are being explored for their catalytic activity in areas such as radical reactions and environmental remediation, underscoring the versatility of bismuth in catalysis. aps.org These findings collectively suggest that the LiBi (1:1) compound is a promising candidate for future exploration in the field of catalysis.

Future Outlook and Emerging Research Frontiers

Advanced Heterostructures and Composites Incorporating LiBi

The integration of LiBi into heterostructures and composites represents a promising avenue for developing next-generation electronic and energy storage devices. By combining LiBi with other materials, researchers aim to create synergistic effects that enhance performance beyond that of the individual components.

Heterostructures: The focus is on creating layered structures where thin films of LiBi are interfaced with other materials, such as topological insulators, 2D materials (like graphene or transition metal dichalcogenides), or other superconductors. These interfaces can host exotic electronic states and provide new functionalities. For instance, combining LiBi with a magnetic material could lead to novel spintronic devices.

Composites: Research is also exploring the dispersion of LiBi nanoparticles or nanowires within a host matrix. For example, incorporating LiBi into a polymer or ceramic matrix could enhance the mechanical properties or ionic conductivity of the composite material. In the context of battery applications, composites of LiBi with materials like aluminum could improve the performance and stability of electrodes. Studies on beryllium-aluminum composites with an aluminum-lithium matrix have shown that the addition of lithium can significantly increase yield and tensile strength. mdpi.com

Table 1: Potential LiBi-Based Heterostructures and Composites

CombinationPotential ApplicationAnticipated Advantage
LiBi / GrapheneHigh-frequency electronics, Quantum computingEnhanced electron mobility and proximity-induced superconductivity.
LiBi / Topological Insulator (e.g., Bi2Se3)Topological quantum computingCreation of Majorana zero modes at the interface.
LiBi / Polymer MatrixFlexible electronics, solid-state batteriesImproved mechanical flexibility and ionic conductivity.
LiBi / Beryllium-Aluminum AlloyHigh-performance structural componentsIncreased strength and lightweight properties. mdpi.com

Exploration of Quantum Phenomena Beyond Superconductivity

While the superconductivity of LiBi is a key feature, its potential for exhibiting other quantum phenomena is a rapidly growing area of interest. As a material containing a heavy element (bismuth) and a light element (lithium), it is an ideal platform to search for new quantum states of matter.

Recent discoveries in similar material systems, such as insulators that can be switched into superconductors, have revealed unexpected quantum behaviors. princeton.edu For LiBi, research is moving towards:

Quantum Phase Transitions: Investigating how the quantum state of LiBi can be tuned by external parameters like pressure, magnetic fields, or electric fields at temperatures near absolute zero. princeton.edu This could lead to the discovery of novel quantum critical points and exotic phases of matter.

Topological Superconductivity: Exploring whether LiBi can host topological superconducting phases, which are characterized by protected surface states. These states are of immense interest for building fault-tolerant quantum computers.

Macroscopic Quantum Phenomena: Superconductivity itself is a macroscopic quantum phenomenon. youtube.comcapes.gov.br Future research will likely focus on creating and manipulating other large-scale quantum effects in LiBi, such as quantum vortices and their behavior under extreme conditions. princeton.edu

Development of Novel Synthesis Routes for Tailored Morphologies

The properties of LiBi are highly dependent on its structure and morphology. Therefore, developing new synthesis techniques to control its form at the nanoscale is crucial for future applications. stanford.edu While traditional solid-state reactions are effective for producing bulk LiBi, emerging methods are being explored to create tailored structures. researchgate.netosti.gov

Bottom-Up Approaches: Techniques like molecular self-assembly and solution-phase chemistry are being investigated to synthesize LiBi nanocrystals, nanowires, and nanosheets. stanford.edu These methods offer precise control over size and shape, which is essential for quantum devices and high-surface-area electrodes.

Vapor Deposition Methods: Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are being optimized to grow high-quality, single-crystal thin films of LiBi. These films are critical for creating the advanced heterostructures discussed previously.

Freeze-Drying and Lyophilization: Inspired by techniques used in pharmaceuticals, novel methods like freeze-drying of homogeneous solutions are being considered. nih.gov This could allow for the creation of porous, high-surface-area LiBi structures for applications in catalysis or energy storage.

Table 2: Emerging Synthesis Routes for LiBi

Synthesis MethodTarget MorphologyKey AdvantageReference Principle
Molecular Beam Epitaxy (MBE)Ultrathin single-crystal filmsAtomic-level control over thickness and composition. stanford.edu
Colloidal SynthesisNanoparticles, NanorodsTunable size and surface chemistry. stanford.edu
Freeze-Drying of Monophase SolutionsPorous scaffolds, powdersHigh surface area and homogeneity. nih.gov
Solid-State MetathesisBulk crystalline powderScalability and relative simplicity. researchgate.net

In-Situ Characterization Techniques for Dynamic Processes

To truly understand and engineer the properties of LiBi, it is essential to observe its behavior in real-time under operational conditions. In-situ characterization techniques allow researchers to monitor dynamic processes, such as phase transitions, chemical reactions, and ion diffusion, as they happen. jos.ac.cn

In-Situ Transmission Electron Microscopy (TEM): This technique can be used to visualize structural changes in LiBi at the atomic scale while it is being heated, cooled, or subjected to an electric field.

In-Situ Optical and X-ray Imaging: These methods are particularly useful for studying dynamic processes in Li-ion batteries. nih.govnih.govresearchgate.net They can track the plating and stripping of lithium, the formation of dendrites, and the evolution of the electrode-electrolyte interface in real-time.

Quantum-Enabled Operando Microscopy: This cutting-edge technique allows for the dynamic magnetic imaging of biomineralization in living cells and could be adapted to study the evolution of magnetism and superconductivity in LiBi during phase transitions. chemrxiv.org

These advanced characterization tools will provide unprecedented insights into the mechanisms that govern the performance of LiBi in various applications, enabling a more rational design of future materials and devices. jos.ac.cn

Machine Learning and Artificial Intelligence in LiBi Materials Discovery

The discovery and optimization of new materials is a time-consuming process. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by dramatically accelerating the pace of research. azom.comarxiv.org For LiBi and related compounds, these computational tools are being applied in several ways:

Property Prediction: ML models can be trained on existing materials data to predict the properties of new, undiscovered compounds. mdpi.com This allows researchers to screen vast chemical spaces for materials with desired characteristics, such as high ionic conductivity or specific electronic properties, without the need for extensive experimentation.

Accelerated Discovery: AI algorithms have already been used to identify novel materials for batteries that could significantly reduce the amount of lithium required. 4techviews.netweforum.orgthinkenergymedia.com A similar approach can be applied to the Li-Bi system to search for new stable phases with enhanced performance.

Synthesis Route Prediction: AI can analyze the scientific literature and experimental data to suggest the most promising synthesis routes for creating a target material with a specific morphology. cecam.org

Automated Experimentation: The integration of AI with robotic labs creates "self-driving laboratories" that can autonomously design experiments, synthesize materials, and analyze the results, leading to a closed-loop discovery cycle that is orders of magnitude faster than traditional methods. youtube.com

The synergy between AI, high-throughput computing, and automated experiments is expected to unlock new possibilities for designing and optimizing LiBi-based materials for a wide range of next-generation technologies. arxiv.org

Q & A

Basic: What established synthetic methodologies are used for bismuth-lithium (1:1) compounds, and how can reproducibility be ensured?

Answer:
The synthesis typically involves solid-state reactions (e.g., high-temperature annealing of stoichiometric mixtures of bismuth and lithium precursors) or solution-based methods (e.g., solvothermal reduction in inert atmospheres). To ensure reproducibility:

  • Strictly control stoichiometric ratios and reaction atmospheres (e.g., argon gloveboxes).
  • Document annealing temperatures, cooling rates, and precursor purity.
  • Follow standardized protocols for reporting experimental details, including supplementary materials for reagent sources and instrumental settings .

Advanced: How can phase purity challenges in bismuth-lithium (1:1) synthesis be systematically addressed?

Answer:

  • Use in situ monitoring (e.g., synchrotron XRD during annealing) to track phase evolution.
  • Optimize quenching protocols to prevent secondary phase formation.
  • Validate purity via Rietveld refinement of XRD data combined with elemental mapping (SEM-EDX) .

Basic: What characterization techniques are essential for structural analysis of bismuth-lithium (1:1) compounds?

Answer:

  • X-ray diffraction (XRD) for crystallographic identification.
  • Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) for elemental homogeneity.
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Advanced: How should researchers resolve discrepancies in reported electronic properties (e.g., bandgap values) of bismuth-lithium (1:1) compounds?

Answer:

  • Compare synthesis conditions (e.g., oxygen content in precursors) that may alter defect states.
  • Cross-validate using UV-Vis spectroscopy , X-ray photoelectron spectroscopy (XPS) , and density functional theory (DFT) simulations to reconcile experimental and theoretical band structures .

Basic: What strategies are recommended for conducting a comprehensive literature review on this compound?

Answer:

  • Use SciFinder or Web of Science with search strings like ("bismuth lithium compound" OR "LiBi") AND (synthesis OR characterization).
  • Filter results to include peer-reviewed journals and exclude patents.
  • Track citations of foundational papers (e.g., Huang et al., 2009) to identify recent advancements .

Advanced: How can bibliometric analysis identify research gaps in bismuth-lithium (1:1) studies?

Answer:

  • Use citation network tools (e.g., VOSviewer) to map keyword clusters (e.g., "ionic conductivity," "thermoelectric applications").
  • Analyze publication trends by year to detect declining/emerging topics (e.g., limited data on air stability).
  • Cross-reference with compound databases (e.g., PubChem) to flag understudied properties .

Basic: What experimental design principles ensure replicability in electrochemical testing of bismuth-lithium (1:1) compounds?

Answer:

  • Standardize electrode fabrication (e.g., slurry composition, mass loading).
  • Use controlled electrochemical cells (e.g., Swagelok-type) with lithium reference electrodes.
  • Report detailed cycling parameters (voltage windows, current density) in supplementary materials .

Advanced: How can computational modeling complement experimental studies of bismuth-lithium (1:1) interfaces?

Answer:

  • Apply DFT to predict interfacial stability with electrolytes or substrates.
  • Validate models using experimental lattice parameters (from XRD) and electronic properties (from XPS).
  • Use molecular dynamics (MD) simulations to study ion migration pathways .

Basic: What safety protocols are critical when handling bismuth-lithium (1:1) compounds?

Answer:

  • Conduct reactions in inert atmospheres (e.g., argon) to prevent lithium oxidation.
  • Use gloveboxes for air-sensitive steps and store samples in sealed containers.
  • Consult hazard databases (e.g., ECHA) for toxicity data and disposal guidelines .

Advanced: How can high-throughput screening accelerate the discovery of bismuth-lithium (1:1) derivatives with tailored properties?

Answer:

  • Employ combinatorial synthesis (e.g., sputter deposition libraries) to explore doping effects.
  • Pair with automated characterization (e.g., XRD mapping, robotic electrochemical testing).
  • Use machine learning to correlate synthesis parameters with performance metrics (e.g., ionic conductivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.